![molecular formula C10H19N3O2 B1487910 2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamid CAS No. 1496113-80-4](/img/structure/B1487910.png)

2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamid

Übersicht

Beschreibung

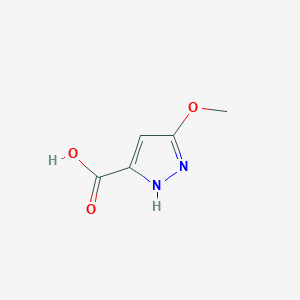

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aktivität im Zentralnervensystem (ZNS)

Diese Verbindung wurde als hochpotenter, nicht-imidazolartiger Histamin-H3-Rezeptor-Agonist identifiziert . Der H3-Rezeptor ist dafür bekannt, die Neurotransmitterfreisetzung im ZNS zu modulieren, und Agonisten, die an diesen Rezeptor binden, können kognitive Prozesse, Wachsamkeit und Schlaf-Wach-Zyklen beeinflussen. Die Forschung deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Narkolepsie, ADHS und Alzheimer-Krankheit hin.

Theoretische Chemie

Theoretische Modelle können verwendet werden, um die Interaktion der Verbindung mit verschiedenen biologischen Zielmolekülen vorherzusagen. Dies kann den Prozess der Medikamentenentwicklung beschleunigen, indem potenzielle Off-Target-Effekte identifiziert und die Gestaltung selektiverer Rezeptoragonisten unterstützt werden.

Jede dieser Anwendungen bietet eine einzigartige Perspektive auf das Potenzial von “2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamid” in der wissenschaftlichen Forschung und seine mögliche zukünftige Rolle in der therapeutischen Entwicklung. Die Fähigkeit der Verbindung, mit dem H3-Rezeptor zu interagieren, eröffnet insbesondere zahlreiche Möglichkeiten für die Behandlung und das Studium von ZNS-Erkrankungen .

Wirkmechanismus

Target of Action

The primary target of 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of histamine and other neurotransmitters .

Mode of Action

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide interacts with the H3R in a similar manner to histamine . It acts as an agonist, binding to the receptor and triggering a response. This interaction results in changes in the cellular activity, specifically influencing the release of neurotransmitters .

Biochemical Pathways

The activation of the H3R by 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide affects several biochemical pathways. Primarily, it influences the cyclic adenosine monophosphate (cAMP) pathway . The activation of H3R inhibits the production of cAMP, thereby affecting the downstream signaling and ultimately influencing the release of neurotransmitters .

Result of Action

The activation of the H3R by 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide leads to changes in neurotransmitter release, which can have various effects at the molecular and cellular levels. For instance, in vivo evaluation of a related compound in a social recognition test in mice revealed an amnesic effect .

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSZXFXIDBTHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)

![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)